Key Intermediate in High-Yield Synthesis of Potent Ezrin Inhibitor NSC 668394
The compound is a key structural component of NSC 668394, a validated ezrin inhibitor. SAR studies show that modifications to the 2,6-dimethyl-4-(2-nitrovinyl)phenol portion of the molecule drastically reduce activity . This specific scaffold is crucial for binding, with NSC 668394 exhibiting a direct binding affinity (Kd) of 10.6-12.6 µM for ezrin . It inhibits PKCι-induced phosphorylation of ezrin with an IC50 of 8.1 µM and inhibits the migration of K7M2 osteosarcoma cells at 10 µM . This specificity contrasts with other ezrin inhibitors like NSC305787, which has a weaker Kd of 172.4 µM for PKCι .
| Evidence Dimension | Binding Affinity for Ezrin / PKCι |
|---|---|
| Target Compound Data | Kd = 10.6 - 12.6 µM (NSC 668394 core) |
| Comparator Or Baseline | NSC305787: Kd = 172.4 µM for PKCι |
| Quantified Difference | NSC 668394 core exhibits >14-fold higher affinity. |
| Conditions | Surface Plasmon Resonance (SPR) for Kd; Cell-free assay for IC50 |
Why This Matters
Procuring this specific precursor ensures synthesis of a high-affinity, validated chemical probe for ezrin-related research, unlike weaker alternatives.
- [1] Paige, M., Kosturko, G., Bulut, G., Miessau, M., Rahim, S., Toretsky, J. A., Brown, M. L., & Üren, A. (2014). Design, synthesis and biological evaluation of ezrin inhibitors targeting metastatic osteosarcoma. Bioorganic & Medicinal Chemistry, 22(1), 478–487. View Source
- [2] Bulut, G., et al. (2012). Small molecule inhibitors of ezrin inhibit the invasive phenotype of osteosarcoma cells. Oncogene, 31(3), 269-281. View Source
